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Compound of Interest

Compound Name:
2-(4-Chloro-2-

ethylphenoxy)ethanol

CAS No.: 53347-13-0

Cat. No.: B13961268

Get Quote

Solvent Systems: Water vs. Ethanol

Executive Summary
2-(4-Chloro-2-ethylphenoxy)ethanol (CAS: 53347-13-0) exhibits a stark solubility contrast

characteristic of amphiphilic aromatic ethers.[1] It demonstrates high solubility in ethanol (often

miscible or >100 mg/mL) driven by lipophilic compatibility, while maintaining low-to-moderate

solubility in water (estimated <10 mg/mL), limited by the hydrophobic effect of the chloro-ethyl-

substituted benzene ring.[1]

For drug development and formulation, this compound requires co-solvency strategies (e.g.,

glycols, surfactants) to achieve stable aqueous solutions, whereas ethanolic preparations can

be used for high-concentration stock solutions.[1]

Physicochemical Identity & Structural Basis
Understanding the solubility begins with the molecular architecture.[1] The molecule consists of

a lipophilic "head" and a hydrophilic "tail."[1]
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Property Data

Systematic Name 2-(4-Chloro-2-ethylphenoxy)ethanol

CAS Number 53347-13-0

Molecular Formula C₁₀H₁₃ClO₂

Molecular Weight 200.66 g/mol

LogP (Predicted) ~2.6 – 3.1 (High Lipophilicity)

Key Functional Groups

[1][2] • Phenol Ether: Linker (Stable, somewhat

polar)[1]• Ethyl Group (-C₂H₅): Increases

lipophilicity[1]• Chloro Group (-Cl): Increases

lipophilicity & density[1]• Hydroxyethyl (-

CH₂CH₂OH): Provides H-bonding capability

(Hydrophilic)

Structural Impact on Solubility[1]
The "Ethyl" Factor: Compared to its analog 2-(4-chlorophenoxy)ethanol, the addition of an

ethyl group at the ortho position significantly increases the molecular volume and

hydrophobicity, reducing water solubility while enhancing solubility in organic solvents like

ethanol.[1]

The "Chloro" Factor: The halogen atom pulls electron density but adds significant

hydrophobicity, making the aromatic ring "greasy" and difficult for water to solvate.[1]

Solubility Thermodynamics: Water vs. Ethanol[1][3]
Mechanism of Dissolution
The solubility difference is governed by the Like-Dissolves-Like principle, formally described by

the interaction of Hansen Solubility Parameters (Dispersion

, Polarity

, Hydrogen Bonding

).[1]
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In Water (The Hydrophobic Effect)
Interaction: The hydroxyl group (-OH) forms hydrogen bonds with water.[1] However, the

bulky 4-chloro-2-ethylphenyl ring disrupts the hydrogen-bonded network of water molecules.

[1]

Entropic Penalty: Water molecules must organize into an ordered "clathrate-like" cage

around the hydrophobic ring to maximize their own H-bonds.[1] This ordering reduces

entropy (

), making dissolution thermodynamically unfavorable beyond low concentrations.[1]

Result: The compound "crashes out" or forms an emulsion once the saturation limit (~0.1 -

0.5% w/v estimated) is exceeded.[1]

In Ethanol (Solvation Synergy)
Interaction: Ethanol is amphiphilic.[1] Its ethyl group interacts favorably with the ethyl-phenyl

ring of the solute (Van der Waals forces), while its hydroxyl group H-bonds with the solute's

ether oxygen and terminal hydroxyl.[1]

Entropic Gain: There is no rigid "cage" effect.[1] The solute mixes freely with the solvent.[1]

Result: High solubility, often limited only by the melting point of the solute rather than solvent

capacity.[1]

Comparative Solubility Data
Note: Values for the specific 2-ethyl derivative are estimated based on QSAR principles and

structural analogs (e.g., 2-(4-chlorophenoxy)ethanol).[1]
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Solvent System
Solubility Estimate
(25°C)

Thermodynamic
Driver

Limiting Factor

Water (pH 7) Low (~1 – 5 mg/mL)* Hydrophobic Effect

Entropic penalty of

cavity formation in

water.[1]

Ethanol (99.5%) High (>100 mg/mL)
Dipole-Dipole +

Dispersion

None (Miscibility

likely).[1]

50:50 Ethanol:Water
Moderate (~20 – 40

mg/mL)
Co-solvency Effect

Dielectric constant of

mix matches solute.[1]

*Baseline comparison: The analog 2-(4-chlorophenoxy)ethanol has water solubility of ~12

mg/mL. The addition of the ethyl group reduces this value.[1]

Experimental Protocols (Self-Validating)
To verify these values in your specific matrix, use the following Shake-Flask Method coupled

with HPLC-UV.

Workflow Visualization

Preparation Equilibration
(Shake Flask)

Excess Solid + Solvent Phase Separation
(Centrifugation/Filter)

24-48h @ 25°C Quantification
(HPLC-UV)

Supernatant

If variability > 5%

Click to download full resolution via product page

Caption: Standard Shake-Flask Solubility Determination Workflow.

Detailed Methodology
Phase 1: Preparation

Excess Addition: Add solid 2-(4-Chloro-2-ethylphenoxy)ethanol to 10 mL of solvent (Water

or Ethanol) in a glass vial until undissolved solid remains visible.
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Control: Prepare a blank solvent vial.

Phase 2: Equilibration[1]
Agitation: Place vials in an orbital shaker at 25°C ± 0.5°C for 24–48 hours.

Validation: Ensure solid is still present after 24 hours. If not, add more solid.[1] This

guarantees thermodynamic saturation.[1]

Phase 3: Separation & Analysis[1]
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic filters for

ethanol, hydrophilic for water).[1]

Dilution: Dilute the ethanolic sample 1:100 to bring it within the linear range of the detector.

HPLC Conditions:

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).[1]

Mobile Phase: Acetonitrile:Water (60:40 v/v).[1]

Detection: UV at 280 nm (Absorption max of phenol ring).[1]

Flow Rate: 1.0 mL/min.[1]

Formulation Implications
For researchers developing topical or parenteral formulations:

Stock Solutions: Always prepare stock solutions in 100% Ethanol or DMSO. Do not attempt

to make high-concentration aqueous stocks directly.[1]

Aqueous Let-down: When introducing the ethanolic stock into water:

Risk: "Oiling out" (phase separation) or crystallization.[1]

Mitigation: Add the ethanolic solution slowly to the vortexing water phase.[1]
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Co-Solvents: To improve water solubility without high ethanol content, use Propylene Glycol

or PEG-400.[1] These bridge the polarity gap.[1]

Solvation Mechanism Diagram

Aqueous Outcome Ethanolic Outcome

Solute:
2-(4-Chloro-2-ethylphenoxy)ethanol

Water Solvent
(High Polarity)

Repulsion
(Hydrophobic Effect)
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Ethanol Solvent
(Amphiphilic)

Solvation
(Van der Waals + H-Bond)

Stable Homogeneous Solution

Click to download full resolution via product page

Caption: Mechanistic difference in solvation leading to precipitation in water vs. stability in

ethanol.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.chemeo.com/cid/59-051-0/Ethanol-2-4-chlorophenoxy
https://www.chemeo.com/cid/59-051-0/Ethanol-2-4-chlorophenoxy
https://sasoltechdata.com/MSDS/Ethanol_200PF.pdf
https://www.benchchem.com/product/b13961268/docs#technical-guide-solubility-profile-of-2-4-chloro-2-ethylphenoxy-ethanol
https://www.benchchem.com/product/b13961268/docs#technical-guide-solubility-profile-of-2-4-chloro-2-ethylphenoxy-ethanol
https://www.benchchem.com/product/b13961268/docs#technical-guide-solubility-profile-of-2-4-chloro-2-ethylphenoxy-ethanol
https://www.benchchem.com/product/b13961268/docs#technical-guide-solubility-profile-of-2-4-chloro-2-ethylphenoxy-ethanol
https://www.benchchem.com/product/b13961268?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13961268?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13961268?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

